2-Fluoro-4-(trifluoromethyl)phenacyl bromide

Vue d'ensemble

Description

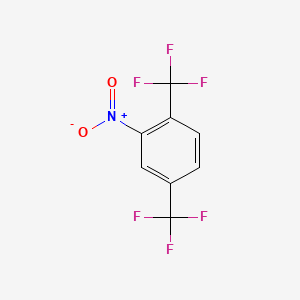

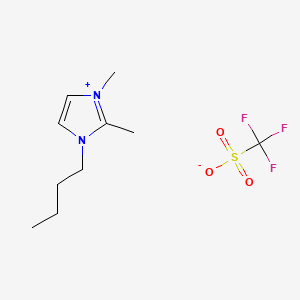

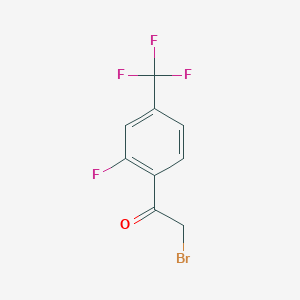

2-Fluoro-4-(trifluoromethyl)phenacyl bromide is a chemical compound that serves as a key intermediate in the synthesis of various aromatic compounds. It is characterized by the presence of a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further substituted with a fluoro group. This structure makes it a versatile reagent in organic synthesis, particularly in the formation of esters and pyridine derivatives.

Synthesis Analysis

The synthesis of related compounds, such as 4'-bromophenacyl triflate and 4-fluorophenacyldimethylsulfonium bromide, involves the reaction of substituted phenacyl bromides with other reagents. For instance, 4'-bromophenacyl triflate is prepared with a 66% yield by reacting 4'-bromo-2-diazoacetophenone with trifluoromethanesulfonic acid in anhydrous sulfur dioxide . Similarly, 4-fluorophenacyldimethylsulfonium bromide is synthesized by reacting dimethyl sulfide with 4-fluorophenacyl bromide under reflux in a nitrogen atmosphere . These methods suggest that 2-Fluoro-4-(trifluoromethyl)phenacyl bromide could be synthesized through analogous reactions involving its corresponding diazo compound or by using dimethyl sulfide with appropriate conditions.

Molecular Structure Analysis

The molecular structure of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is not directly discussed in the provided papers. However, the structure of similar compounds, such as 4-fluorophenacylidenedimethylsulfurane, is confirmed using IR and NMR spectral data . These techniques could also be applied to determine the molecular structure of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, ensuring the presence of functional groups and the overall molecular framework.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to 2-Fluoro-4-(trifluoromethyl)phenacyl bromide is highlighted by their ability to undergo various reactions. For example, 4-fluorophenacylidenedimethylsulfurane reacts with aromatic aldehydes in the presence of ammonium acetate and acetic acid to yield triarylpyrimidines . Additionally, 4-fluorophenacyl pyridinium ylides, derived from 4-fluorophenacyl bromide, react with α,β-unsaturated ketones to form symmetrical pyridines . These reactions demonstrate the potential of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide to engage in similar transformations, leading to the synthesis of aromatic heterocycles.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide are not explicitly described in the provided papers, the properties of related compounds can offer some insights. The stability of 4'-bromophenacyl triflate for 3-6 months suggests that 2-Fluoro-4-(trifluoromethyl)phenacyl bromide may also exhibit good stability under proper storage conditions . The reactivity of these compounds with carboxylate salts and their ability to form esters and pyridines under mild conditions indicate that 2-Fluoro-4-(trifluoromethyl)phenacyl bromide would likely share similar reactivity profiles .

Applications De Recherche Scientifique

SYNTHESIS OF TRIARYL PYRIDINES

2-Fluoro-4-(trifluoromethyl)phenacyl bromide was utilized in the synthesis of 4-fluorophenacyl pyridinium ylides. These ylides, upon reaction with certain benzlideneacetophenones, resulted in symmetrical pyridines with varying substituents. This synthesis route emphasizes the role of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide in generating structurally complex pyridines, highlighting its versatility in organic synthesis (A. K. Agarwal, 2012).

ANTIMICROBIAL ACTIVITIES OF LINEZOLID-LIKE MOLECULES

The compound was part of a synthesis pathway to create Linezolid-like molecules with antimicrobial properties. The process involved converting 3-Fluoro-4-(morpholin-4-yl)aniline into various thiazolidinone and thiazoline derivatives, demonstrating antimicrobial activities. This underscores the potential pharmaceutical applications of the compound in developing new antimicrobial agents (Serap Başoğlu et al., 2012).

CATALYTIC APPLICATIONS IN SYNTHESIS

The compound was utilized in a study as a catalyst for synthesizing 2,4-disubstituted-1,3-thiazoles and selenazoles. The process, which was conducted at ambient temperature, resulted in high yields of analytically pure products within a short duration, demonstrating the compound's potential as an efficient catalyst in chemical synthesis (Janardhan Banothu et al., 2014).

Heterocyclic Compound Synthesis

SYNTHESIS OF FUSED 1,2,4-TRIAZOLE DERIVATIVES

2-Fluoro-4-(trifluoromethyl)phenacyl bromide was a key intermediate in synthesizing 3-(2,4-dichloro-5-fluorophenyl)-6-(substituted phenyl)-1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines. These compounds showcased promising antitumor activity, indicating the potential use of 2-Fluoro-4-(trifluoromethyl)phenacyl bromide in the synthesis of bioactive molecules for cancer research (K. Bhat et al., 2009).

FLUORESCENCE SENSING OF FLUORIDE IONS

The compound played a role in synthesizing tetraarylstibonium cations, which were used for sub-ppm detection of fluoride anions in water. This application demonstrates the compound's potential utility in environmental monitoring and analytical chemistry (M. Hirai et al., 2016).

Organic Intermediate

PHENACYL BROMIDE AS A VERSATILE INTERMEDIATE

Phenacyl bromides, including 2-Fluoro-4-(trifluoromethyl)phenacyl bromide, are highlighted as versatile intermediates in synthetic organic chemistry. They are crucial for developing various biologically significant heterocyclic compounds and other important industrial scaffolds, underscoring their broad applicability in chemical synthesis (Rajesh H. Vekariya et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

2-bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF4O/c10-4-8(15)6-2-1-5(3-7(6)11)9(12,13)14/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHVLVTWQEUHHBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381130 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

CAS RN |

537050-12-7 | |

| Record name | 2-Bromo-1-[2-fluoro-4-(trifluoromethyl)phenyl]ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537050-12-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.